molecular formula C17H18Cl2N2 B5663702 1-(4-chlorobenzyl)-4-(4-chlorophenyl)piperazine

1-(4-chlorobenzyl)-4-(4-chlorophenyl)piperazine

Cat. No. B5663702
M. Wt: 321.2 g/mol
InChI Key: RNZXTRZEUUYLNP-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-4-(4-chlorophenyl)piperazine is a compound of interest in the field of pharmaceutical chemistry. It is often synthesized from chlorinated aniline derivatives and piperazine.

Synthesis Analysis

  • Synthesis from 2,3-dichloronitrobenzene and piperazine by alkylation, acidulation, reduction of nitro group, diazotization, substitution, and hydrolysis, achieving a total yield of 48.2% (Li Ning-wei, 2005).
  • Synthesis involving 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, followed by a reaction with 1-bromo-3-chloropropane (S. Mai, 2005).

Molecular Structure Analysis

  • The structure of 1-(2,3-dichlorophenyl)piperazine, a related compound, has been confirmed by IR and 1H-NMR, providing insights into the molecular structure of similar compounds (Li Ning-wei, 2005).

Chemical Reactions and Properties

  • Various studies outline the synthesis of related chlorophenyl piperazine derivatives, highlighting the versatility and reactivity of the chlorophenyl piperazine structure in forming various compounds (Dong Chuan-min, 2014).

Physical Properties Analysis

  • Investigations into compounds such as 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride provide insights into the physical properties of chlorophenyl piperazines. Such studies include single crystal analysis and density functional theory calculations (Muzzaffar A Bhat et al., 2018).

Chemical Properties Analysis

  • The nature of substituents on the phenyl ring of chlorophenyl piperazines, such as in 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes, has been shown to significantly influence their chemical properties, such as allosteric enhancer activity (R. Romagnoli et al., 2008).

properties

IUPAC Name

1-(4-chlorophenyl)-4-[(4-chlorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2/c18-15-3-1-14(2-4-15)13-20-9-11-21(12-10-20)17-7-5-16(19)6-8-17/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZXTRZEUUYLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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